3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
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Overview
Description
3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a benzoic acid moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-4-oxothiazolidine-2-thione, followed by the reaction with 3-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and benzylidene group are believed to play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid
- N′-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide
- N′-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
Uniqueness
3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to its combination of a thiazolidinone ring, benzylidene group, and benzoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H13ClN2O4S |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C18H13ClN2O4S/c1-21-16(23)15(9-11-7-12(19)5-6-14(11)22)26-18(21)20-13-4-2-3-10(8-13)17(24)25/h2-9,22H,1H3,(H,24,25)/b15-9-,20-18? |
InChI Key |
VOQRUGXTUITLKO-YMMLTTEXSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=NC3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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